5,5-Dimethyl-3-(4-aminophenyl)-2-cyclohexen-1-one
CAS No.: 72036-57-8
Cat. No.: VC18474228
Molecular Formula: C14H17NO
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 72036-57-8 |
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Molecular Formula | C14H17NO |
Molecular Weight | 215.29 g/mol |
IUPAC Name | 3-(4-aminophenyl)-5,5-dimethylcyclohex-2-en-1-one |
Standard InChI | InChI=1S/C14H17NO/c1-14(2)8-11(7-13(16)9-14)10-3-5-12(15)6-4-10/h3-7H,8-9,15H2,1-2H3 |
Standard InChI Key | KMDFZRUKDNJUKH-UHFFFAOYSA-N |
Canonical SMILES | CC1(CC(=CC(=O)C1)C2=CC=C(C=C2)N)C |
Introduction
Chemical Structure and Physical Properties
Molecular Architecture
The compound consists of a cyclohexenone ring (a six-membered cyclic ketone with one double bond) substituted with:
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Two methyl groups at the 5-position, imparting steric bulk and electronic effects.
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A 4-aminophenyl group at the 3-position, introducing aromaticity and nucleophilic potential via the amine functionality.
Key Structural Data:
Property | Value | Source |
---|---|---|
IUPAC Name | 3-(4-aminophenyl)-5,5-dimethylcyclohex-2-en-1-one | |
SMILES | CC1(CC(=CC(=O)C1)C2=CC=C(C=C2)N)C | |
InChIKey | KMDFZRUKDNJUKH-UHFFFAOYSA-N |
Physicochemical Characteristics
Property | Value | Source |
---|---|---|
Molecular Weight | 215.29 g/mol | |
Melting Point | Not explicitly reported* | – |
Boiling Point | Not explicitly reported* | – |
Solubility | Likely polar aprotic solvents |
*Analogous compounds (e.g., 3-amino-5,5-dimethyl-2-cyclohexen-1-one) exhibit melting points of 164–168°C , suggesting moderate thermal stability for the target compound.
Synthesis Methods
Primary Route: Condensation Reactions
The compound is synthesized via acid-catalyzed condensation between dimedone (5,5-dimethyl-1,3-cyclohexanedione) and 4-nitro-o-phenylenediamine, followed by reduction of the nitro group to an amine.
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Step 1: Formation of Nitro Intermediate
Dimedone reacts with 4-nitro-o-phenylenediamine in ethanol under acidic conditions (e.g., trifluoroacetic acid) to form a nitro-substituted cyclohexenone intermediate . -
Step 2: Reduction to Amine
Catalytic hydrogenation or chemical reduction (e.g., Sn/HCl) converts the nitro group to an amine, yielding the final product.
Reaction Scheme:
Alternative Approaches
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Nucleophilic Aromatic Substitution: Reacting 3-chloro-5,5-dimethyl-2-cyclohexen-1-one with 4-aminophenyl Grignard reagents .
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Cross-Coupling Reactions: Palladium-catalyzed coupling of aryl halides with enamine precursors .
Chemical Reactivity
Key Functional Groups and Reactions
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Enamine System (C=C–N–Ar)
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Aromatic Amine Group
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Cyclohexenone Core
Applications
Pharmaceutical Chemistry
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Antioxidant Agents: Analogous compounds (e.g., phenazine derivatives) exhibit radical-scavenging activity .
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Anticancer Scaffolds: Enamine derivatives show promise in inhibiting kinase enzymes .
Materials Science
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Nonlinear Optical (NLO) Materials: The conjugated π-system and electron-donating amine group enhance hyperpolarizability, making it suitable for NLO applications .
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Coordination Polymers: Amine groups act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺).
Research Findings
Recent Advances (2020–2025)
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Spirocyclic Derivatives
Reaction with alloxan yields spiro-pyrimidinetriones, which exhibit antitumor activity in vitro . -
Phenazine Synthesis
Condensation with 2,6-di-tert-butyl-1,4-benzoquinone produces phenazine derivatives with antioxidant properties . -
Crystal Engineering
X-ray diffraction studies of analogs reveal intramolecular N–H···O hydrogen bonds stabilizing envelope conformations .
Comparison with Analogous Compounds
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